molecular formula C63H110N2O30 B8106230 Ald-Ph-PEG24-NHS ester

Ald-Ph-PEG24-NHS ester

Cat. No.: B8106230
M. Wt: 1375.5 g/mol
InChI Key: JAQDLPGQVJDXKT-UHFFFAOYSA-N
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Description

Ald-Ph-PEG24-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a benzaldehyde moiety and an N-hydroxysuccinimide (NHS) ester, which allows it to react with amines to form stable amide bonds. The benzaldehyde group can react with aminooxy-bearing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG24-NHS ester involves the reaction of a PEG chain with a benzaldehyde moiety and an NHS ester. The PEG chain is typically activated with a carboxyl group, which then reacts with the NHS ester to form the final product. The reaction conditions usually involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatography techniques and is stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts with primary amines to form stable amide bonds. The benzaldehyde moiety can also react with aminooxy-bearing molecules to form oxime linkages .

Common Reagents and Conditions

    Reagents: Primary amines, aminooxy-bearing molecules

    Conditions: Organic solvents (DMSO, DCM), room temperature

Major Products

The major products formed from these reactions are amide bonds and oxime linkages, which are stable and useful in various biochemical applications .

Scientific Research Applications

Ald-Ph-PEG24-NHS ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. This compound is also used in bio-conjugation techniques to link proteins, peptides, and other biomolecules .

Applications in Chemistry

Applications in Biology and Medicine

Applications in Industry

Mechanism of Action

Ald-Ph-PEG24-NHS ester exerts its effects by forming stable amide bonds with primary amines and oxime linkages with aminooxy-bearing molecules. In the context of PROTACs, the compound acts as a linker that joins two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    Ald-Ph-PEG12-NHS ester: Similar structure but with a shorter PEG chain.

    Ald-Ph-PEG24-COOH: Contains a carboxyl group instead of an NHS ester.

    Ald-Ph-PEG24-OH: Contains a hydroxyl group instead of an NHS ester.

Uniqueness

Ald-Ph-PEG24-NHS ester is unique due to its long PEG chain, which provides flexibility and solubility, and its NHS ester group, which allows for efficient conjugation with primary amines. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H110N2O30/c66-57-58-1-3-59(4-2-58)63(70)64-8-10-72-12-14-74-16-18-76-20-22-78-24-26-80-28-30-82-32-34-84-36-38-86-40-42-88-44-46-90-48-50-92-52-54-94-56-55-93-53-51-91-49-47-89-45-43-87-41-39-85-37-35-83-33-31-81-29-27-79-25-23-77-21-19-75-17-15-73-13-11-71-9-7-62(69)95-65-60(67)5-6-61(65)68/h1-4,57H,5-56H2,(H,64,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDLPGQVJDXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H110N2O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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